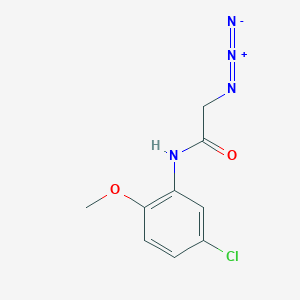![molecular formula C18H23NO2 B1522675 4-({[(4-ヒドロキシ-3,5-ジメチルフェニル)メチル]アミノ}メチル)-2,6-ジメチルフェノール CAS No. 47170-93-4](/img/structure/B1522675.png)
4-({[(4-ヒドロキシ-3,5-ジメチルフェニル)メチル]アミノ}メチル)-2,6-ジメチルフェノール
説明
4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
多形性研究
この化合物は、興味深い多形性を示します。多形性とは、物質が2つ以上の形態または結晶構造で存在する能力を指します。この化合物は、非多孔質形態(多形体I)と多孔質形態(多形体II)の2つの多形体を持つことが判明しています。 多孔質多形体は、アセトンなどの溶媒を可逆的に吸収できるため、特に重要です .
多孔性アプリケーション
多形体IIの多孔質性により、気体貯蔵や分離を必要とするアプリケーションに使用できます。これには、大気から二酸化炭素を捕獲したり、産業プロセスでガスを分離したりすることが含まれます。 溶媒の可逆的吸収は、動的ろ過システムでの使用の可能性を示唆しています .
溶媒和物の形成
この化合物は、アセトンやDMSOなどの溶媒と異なる溶媒和物を形成します。これらの溶媒和物は、強いO–H⋯Nと弱いη5型N–H⋯π相互作用などの独特の充填パターンと相互作用を持っています。 この特性は、結晶構造に対する溶媒効果の研究に役立ち、医薬品の設計に影響を与える可能性があります .
比色センシング
化合物が異なる溶媒に溶解したときに視覚的に区別できる色の変化が起こるため、比色センシングでの使用の可能性があります。 これは、色の変化が特定の物質の存在を示す化学検出システムに適用できます .
ホスト-ゲストケミストリー
DMSO溶媒和物が、ホスト分子の水アシストアセンブリ内にDMSO分子を封入できることは、ホスト-ゲストケミストリーでの応用を示唆しています。 これは、化合物が治療薬のホストとして作用する、新しい薬物送達システムの開発につながる可能性があります .
化学教育
この化合物のベンジル位での反応(フリーラジカル臭素化や求核置換など)は、教育目的で貴重な例になります。 これは、学生にさまざまな有機化学の概念や反応機構を実証するために使用できます .
有機合成
この化合物のベンジル位は反応性が高く、さまざまな化学変換が可能です。 この反応性は、有機合成、特に新しい炭素-炭素または炭素-ヘテロ原子結合の形成に利用でき、これは複雑な有機分子の構築において基本的なものです .
材料科学
関連する塩の固体状態構造で観察される拡張された水素結合リボンは、この化合物が特定の機械的または電気的特性を持つ新しい材料の開発に使用できることを示唆しています。 水素結合は、材料の安定性と剛性に寄与し、特定のアプリケーションで有利になる可能性があります .
特性
IUPAC Name |
4-[[(4-hydroxy-3,5-dimethylphenyl)methylamino]methyl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-5-15(6-12(2)17(11)20)9-19-10-16-7-13(3)18(21)14(4)8-16/h5-8,19-21H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXLQCFWONDIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNCC2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














amine](/img/structure/B1522614.png)

